(2Z)-3-[(5-chloro-2-hydroxyphenyl)amino]-2-(4-chlorophenyl)prop-2-enenitrile
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Description
(2Z)-3-[(5-chloro-2-hydroxyphenyl)amino]-2-(4-chlorophenyl)prop-2-enenitrile is a useful research compound. Its molecular formula is C15H10Cl2N2O and its molecular weight is 305.16. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
- Optically Active Derivatives : A study on the synthesis of optically active 4-hydroxyalk-2-enenitriles, which are related to the specified compound, showed good optical and chemical yields. This research highlights the potential for creating optically active derivatives for various applications (Nolcami et al., 1986).
- Structural Analysis : Research on ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate provided insights into its crystalline structure and spectrometric identification, which is crucial for understanding the molecular properties of similar compounds (Johnson et al., 2006).
Biological and Chemical Activity
- Antibacterial Study : A study on novel heterocyclic compounds with a fragment similar to the specified compound revealed good antibacterial activity against various bacterial strains. This suggests potential applications in antibacterial treatments (Mehta, 2016).
- Antiviral Activity : Complexes of certain chalcones, including those with structural similarities to the specified compound, exhibited varied effects on virus infectivity, indicating potential applications in antiviral treatments (Mallikarjun, 2005).
Molecular Structure and Properties
- Non-linear Optical Properties : Research on chalcones structurally related to the specified compound indicated significant non-linear optical responses, which could be beneficial in semiconductor devices (Singh et al., 2012).
- Molecular Docking and Antimicrobial Activity : A study explored the antimicrobial activity and molecular docking of a bioactive molecule structurally similar to the specified compound, showing antifungal and antibacterial effects (Viji et al., 2020).
Properties
IUPAC Name |
(Z)-3-(5-chloro-2-hydroxyanilino)-2-(4-chlorophenyl)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N2O/c16-12-3-1-10(2-4-12)11(8-18)9-19-14-7-13(17)5-6-15(14)20/h1-7,9,19-20H/b11-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCCBMAKBNRIVLF-PKNBQFBNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=CNC2=C(C=CC(=C2)Cl)O)C#N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C(=C/NC2=C(C=CC(=C2)Cl)O)/C#N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.